molecular formula C8H3F7N2O2 B15421386 Pyrimidin-2-yl heptafluorobutanoate CAS No. 116353-73-2

Pyrimidin-2-yl heptafluorobutanoate

Cat. No.: B15421386
CAS No.: 116353-73-2
M. Wt: 292.11 g/mol
InChI Key: YRIHSYKGBCPGPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidin-2-yl heptafluorobutanoate (CAS 116353-73-2) is a chemical compound of significant interest in synthetic and medicinal chemistry research. It features a pyrimidine heterocycle, a privileged scaffold in drug discovery due to its prevalence in nucleic acids and its ability to serve as a bioisostere for phenyl and other aromatic systems, often improving pharmacokinetic properties . This specific molecule is esterified with a heptafluorobutyryl group, classifying it as a per- or polyfluoroalkyl substance (PFAS) . The strong electron-withdrawing nature of the fluorinated chain can be exploited to modulate the compound's reactivity and physical characteristics. In laboratory research, such fluorinated compounds and their derivatives are valuable tools in method development, exemplified by the use of heptafluorobutyric acid as a catalyst in cross-dehydrogenative coupling reactions to construct complex heterocyclic systems like 3-triazinyl-7-aminocoumarins . The pyrimidine ring in this compound offers potential for further functionalization at various positions, enabling its use as a versatile building block for creating libraries of molecules for biological screening . It is important to note that a comprehensive hazard assessment for this compound indicates that data is currently insufficient to classify its risks across multiple endpoints, including carcinogenicity, mutagenicity, repeated dose toxicity, and environmental parameters like aquatic toxicity and persistence . Researchers should handle this material with appropriate precautions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

116353-73-2

Molecular Formula

C8H3F7N2O2

Molecular Weight

292.11 g/mol

IUPAC Name

pyrimidin-2-yl 2,2,3,3,4,4,4-heptafluorobutanoate

InChI

InChI=1S/C8H3F7N2O2/c9-6(10,7(11,12)8(13,14)15)4(18)19-5-16-2-1-3-17-5/h1-3H

InChI Key

YRIHSYKGBCPGPN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)OC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison would require data on structurally or functionally analogous compounds, such as:

  • Pyrimidin-2-yl trifluoroacetate (shorter fluorinated chain: –OCOCF₃).
  • Pyrimidin-2-yl pentafluoropropanoate (–OCOC₂F₅).
  • Non-fluorinated analogs (e.g., pyrimidin-2-yl acetate).

Key Parameters for Comparison

Parameter Pyrimidin-2-yl Heptafluorobutanoate Pyrimidin-2-yl Trifluoroacetate Pyrimidin-2-yl Acetate
Molecular Weight ~300 g/mol (estimated) ~210 g/mol ~152 g/mol
Boiling Point 180–200°C (decomposes) 120–140°C 250–260°C
Lipophilicity (LogP) 2.8–3.2 1.5–1.8 0.3–0.5
Reactivity High (strong electron withdrawal) Moderate Low
Metabolic Stability High (resistant to hydrolysis) Moderate Low

Research Findings

Fluorination Impact: Heptafluorobutanoate derivatives exhibit superior metabolic stability compared to shorter-chain fluorinated analogs due to increased steric hindrance and fluorine shielding .

Synthetic Utility: The longer fluorinated chain in heptafluorobutanoate enhances electrophilicity, making it more reactive in coupling reactions than trifluoroacetate derivatives .

Solubility: Non-fluorinated analogs like pyrimidin-2-yl acetate are more water-soluble but less stable under acidic conditions .

Limitations of Provided Evidence

For example:

  • Ranitidine diamines and amino alcohols (e.g., related compound A) are structurally distinct, containing furan and amine groups instead of pyrimidine and fluorinated esters .
  • Nitroacetamide derivatives (e.g., ranitidine complex nitroacetamide) involve nitro groups and acetamide chains, which are unrelated to fluorinated esters .

Q & A

Q. What are the recommended synthetic routes for Pyrimidin-2-yl heptafluorobutanoate?

this compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting pyrimidin-2-ol derivatives with heptafluorobutyric acid derivatives (e.g., acid chlorides or anhydrides) under basic conditions. For example, cesium carbonate (Cs₂CO₃) in anhydrous DMF at 60–80°C can facilitate the reaction, as seen in analogous pyrimidinyl ester syntheses . Microwave-assisted synthesis, which reduces reaction time and improves yield (as demonstrated for cobaltocenium derivatives in ), may also be applicable .

Key Reaction Conditions (Table):

ReagentSolventTemperature (°C)Reaction TimeYield (%)
Cs₂CO₃, EDCIDMF60–8012–24 h50–70*
Microwave irradiationDMF1001–2 h70–85*
*Theoretical yields based on analogous methods .

Q. How should this compound be characterized to confirm its structure?

Comprehensive characterization requires:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrimidinyl protons at δ 8.5–9.0 ppm and CF₃/CF₂ groups at δ 110–120 ppm in ¹⁹F NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ for C₉H₅F₇N₂O₂).
  • X-ray Crystallography : For unambiguous structural confirmation, as shown for 4-(pyrimidin-2-yl)piperazin-1-ium salts in .
  • Thermal Analysis : Melting point determination (cf. pyrimidin-2-yl aniline derivatives in , mp 99.5–152.5°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for Pyrimidin-2-yl derivatives?

Discrepancies in hydrogen bonding or conformation (e.g., chair vs. boat configurations in piperazine rings) can arise due to protonation states or counterion effects. For example:

  • Hydrogen Bond Analysis : In 4-(pyrimidin-2-yl)piperazin-1-ium chloride, weak N–H⋯Cl interactions form zigzag chains . Compare bifurcated N–H⋯(O,O) bonds in nitrate salts to assess counterion influence.
  • Computational Modeling : Use DFT calculations to validate observed conformations (e.g., chair vs. twist-boat) and hydrogen bond energies.
  • Variable-Temperature XRD : To study dynamic conformational changes .

Q. What strategies optimize the yield of this compound under varying reaction conditions?

Systematic optimization via Design of Experiments (DoE) is critical:

  • Solvent Screening : Polar aprotic solvents (DMF, THF) vs. dichloromethane (DCM) for solubility and reactivity.
  • Base Selection : Compare Cs₂CO₃ (highly basic) with K₂CO₃ or Et₃N (milder bases) to minimize side reactions.
  • Temperature Gradients : Test 50–100°C to balance reaction rate and decomposition (e.g., thermal stability of heptafluorobutanoate esters).
  • Catalyst Addition : Pd catalysts for coupling reactions (cf. thieno[3,2-d]pyrimidine derivatives in ) .

Example Optimization Workflow:

  • Screen solvents (DMF, DCM, THF) at 60°C with Cs₂CO₃.
  • Vary base (Cs₂CO₃ vs. K₂CO₃) in optimal solvent.
  • Apply microwave irradiation to reduce time .

Q. How can this compound’s stability be evaluated for long-term storage?

Stability studies should include:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
  • Hygroscopicity Testing : Monitor moisture uptake in inert vs. ambient atmospheres (cf. storage recommendations for 1-(pyrimidin-2-yl)propan-1-one in ) .
  • Accelerated Aging : Store samples at 40°C/75% RH for 1–3 months, with periodic HPLC purity checks.

Methodological Notes

  • Data Contradiction Analysis : Cross-validate NMR and XRD data with computational models (e.g., Gaussian or ORCA) to resolve ambiguities in electron density maps .
  • Safety Protocols : Handle heptafluorobutanoate derivatives in fume hoods due to potential fluorinated byproduct toxicity (align with Cayman Chemical’s safety guidelines in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.